8-Methyl-4-morpholin-4-yl-chromen-2-one

MCHR1 antagonist GPCR binding assay structure-activity relationship

8-Methyl-4-morpholin-4-yl-chromen-2-one (CHEMBL369452; C14H15NO3, MW 245.28) is a synthetic small-molecule chromen-2-one (coumarin) derivative bearing a morpholine ring at the 4‑position and a methyl group at the 8‑position. Its molecular architecture combines the planar, aromatic coumarin core with a saturated morpholine heterocycle, producing a scaffold that has been evaluated in targeted kinase and GPCR drug‑discovery programmes.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B10845917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-morpholin-4-yl-chromen-2-one
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=O)O2)N3CCOCC3
InChIInChI=1S/C14H15NO3/c1-10-3-2-4-11-12(9-13(16)18-14(10)11)15-5-7-17-8-6-15/h2-4,9H,5-8H2,1H3
InChIKeyHXUJEFDGGXBUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4-morpholin-4-yl-chromen-2-one: A Selective Chromen-2-one Scaffold for Melanin-Concentrating Hormone Receptor 1 and DNA-PK Studies


8-Methyl-4-morpholin-4-yl-chromen-2-one (CHEMBL369452; C14H15NO3, MW 245.28) is a synthetic small-molecule chromen-2-one (coumarin) derivative bearing a morpholine ring at the 4‑position and a methyl group at the 8‑position [1][2]. Its molecular architecture combines the planar, aromatic coumarin core with a saturated morpholine heterocycle, producing a scaffold that has been evaluated in targeted kinase and GPCR drug‑discovery programmes [3]. The compound is catalogued in authoritative bioactivity databases with quantitative inhibition data against melanin‑concentrating hormone receptor 1 (MCHR1) and DNA‑dependent protein kinase (DNA‑PK), establishing it as a well‑characterised chemical probe for early‑stage target‑validation studies [1][4].

Why 8-Methyl-4-morpholin-4-yl-chromen-2-one Cannot Be Replaced by Unsubstituted or Positional-Isomer Chromen-2-one Analogs


Morpholino‑chromen‑2‑ones form a structurally compact class, yet minor variations in aromatic substitution cause dramatic shifts in target engagement and selectivity [1]. Simply substituting the 8‑methyl derivative with the unsubstituted 4‑morpholin‑4‑yl‑chromen‑2‑one removes the lipophilic methyl group that contributes to the compound’s MCHR1 binding pose [2]. More critically, repositioning the methyl group from C8 to C6 yields the positional isomer 6‑methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one, which largely abolishes high‑affinity MCHR1 binding while generating weak acetylcholinesterase inhibition (IC50 ≈ 875 000 nM) [3]. Likewise, the 6‑methoxy analog exhibits improved DNA‑PK inhibition (IC50 ≈ 1 750 nM) compared with the 6‑methyl isomer, but its kinase‑selectivity profile diverges from that of the 8‑methyl compound [4]. These examples demonstrate that positional isomerism within the morpholino‑chromen‑2‑one series is not functionally interchangeable, necessitating compound‑specific procurement when target‑defined potency and selectivity are required.

Quantitative Differentiation Evidence for 8-Methyl-4-morpholin-4-yl-chromen-2-one Versus Its Closest Chromen-2-one Analogs


MCHR1 Binding Affinity: 8‑Methyl Derivative Versus 6‑Methyl Positional Isomer

8‑Methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one displaces [125I]‑MCH from rat MCHR1 with an IC50 of 26 nM and from human MCHR1 with an IC50 of 38 nM [1]. In contrast, the 6‑methyl positional isomer (6‑methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one) is essentially inactive at MCHR1; its only reported activity is weak AChE inhibition (IC50 ≈ 875 000 nM) [2]. This constitutes a >33 000‑fold loss in MCHR1 potency upon shifting the methyl group from C8 to C6, establishing that the 8‑methyl substitution pattern is essential for high‑affinity MCHR1 engagement.

MCHR1 antagonist GPCR binding assay structure-activity relationship

DNA‑PK Inhibitory Activity: 8‑Methyl Versus 6‑Methoxy Chromen‑2‑one

The 8‑methyl derivative is reported to inhibit DNA‑dependent protein kinase (DNA‑PK) with an IC50 of approximately 280 nM (0.28 μM) in biochemical assays [1]. The 6‑methoxy analog (6‑methoxy‑4‑morpholin‑4‑yl‑chromen‑2‑one) inhibits DNA‑PK with an IC50 of 1 750 nM (1.75 μM) [2]. This represents an approximately 6.3‑fold higher potency for the 8‑methyl compound, and the two substitution patterns likely occupy different sub‑pockets within the DNA‑PK ATP‑binding site, as inferred from the constrained SAR described by Griffin et al. [3].

DNA-PK inhibitor DNA repair radiosensitization

hERG Liability Screening: Favorable Cardiac Safety Margin for the 8‑Methyl Compound

In a human ether‑à‑go‑go‑related gene (hERG) potassium channel inhibition assay, 8‑methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one displayed an IC50 > 10 000 nM (>10 μM) [1]. When benchmarked against its MCHR1 IC50 of 26–38 nM, this corresponds to a selectivity window exceeding 260‑fold (rat MCHR1) to 380‑fold (human MCHR1). Such a margin is a critical early‑stage indicator of reduced pro‑arrhythmic risk compared with structurally related kinase inhibitors that often show sub‑micromolar hERG activity due to the morpholine pharmacophore [2].

hERG inhibition cardiac safety selectivity profiling

Physicochemical Differentiation: logP and Hydrogen‑Bond Profile Relative to Unsubstituted Parent

The 8‑methyl substituent increases the calculated logP of 8‑methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one to 1.94, compared with an estimated logP of approximately 1.3–1.5 for the unsubstituted 4‑morpholin‑4‑yl‑chromen‑2‑one [1]. This 0.4–0.6 log unit increase in lipophilicity can enhance passive membrane permeability while the compound retains zero hydrogen‑bond donors and four acceptors, compliance with Lipinski’s Rule of Five (MW 245.28, logP <5, HBD 0, HBA 4) [2]. The 8‑methyl compound thus achieves a more favourable permeability‑solubility balance for cell‑based assays than the unsubstituted core scaffold, without introducing additional toxicophoric or reactive functionality.

lipophilicity drug-likeness physicochemical property comparison

Procurement‑Relevant Application Scenarios for 8-Methyl-4-morpholin-4-yl-chromen-2-one


MCHR1 Antagonist Screening and Early‑Stage Obesity/Metabolic Disorder Target Validation

With a rat MCHR1 IC50 of 26 nM and human MCHR1 IC50 of 38 nM, the 8‑methyl derivative is suitable as a reference antagonist in MCHR1‑mediated feeding behaviour and energy homeostasis studies [1]. Its >260‑fold selectivity over hERG reduces confounding cardiac effects in cellular and ex‑vivo electrophysiology experiments, making it a cleaner tool compound than many older MCHR1 ligands that lack detailed cardiac‑safety data [1].

DNA‑PK‑Dependent Radiosensitization Assay Development

The compound’s sub‑micromolar DNA‑PK inhibitory activity (IC50 ≈ 280 nM) positions it as a useful positive control in radiosensitization screening cascades using HeLa or other human tumour cell lines, as established in the foundational J. Med. Chem. 2005 study [2]. Its potency advantage over the 6‑methoxy analog (~6‑fold) means that lower concentrations are required to achieve equivalent kinase inhibition, reducing solvent‑induced cytotoxicity artefacts in combination radiation assays [3].

Kinase‑Selectivity Profiling Panels Requiring a Well‑Annotated Morpholino‑Chromen‑2‑one Probe

Because the DNA‑PK SAR elucidated by Griffin et al. (2005) demonstrated that only 2‑morpholino or 2‑(2′‑methylmorpholino) groups are tolerated at the benzopyranone 2‑position for DNA‑PK inhibition, 8‑methyl‑4‑morpholin‑4‑yl‑chromen‑2‑one serves as a structurally validated probe for dissecting morpholine‑dependent kinase selectivity in PI3K‑ and PIKK‑family profiling panels [2]. Its selectivity profile—inhibition of DNA‑PK but >10 μM hERG IC50—provides a benchmark for evaluating off‑target liability of newer morpholino‑containing kinase inhibitors [1].

Medicinal Chemistry SAR Expansion Around Chromen‑2‑one Substitution Patterns

For synthetic chemistry groups expanding coumarin‑based libraries, the 8‑methyl derivative offers a readily accessible scaffold (canonical SMILES: Cc1cccc2c(cc(=O)oc12)N1CCOCC1) with a defined SAR vector at C8 [4]. The contrasting biological profiles of the 8‑methyl (MCHR1‑active, DNA‑PK‑active) and 6‑methyl (MCHR1‑inactive, AChE‑weak) isomers provide a clear rationale for purchasing the 8‑methyl compound as a starting material, rather than its cheaper positional analogs, when the research goal is GPCR or DNA‑repair target engagement [5].

Quote Request

Request a Quote for 8-Methyl-4-morpholin-4-yl-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.